5-Cyclopropoxy-2-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
AWGNQWDBQGJBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)F |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 5 Cyclopropoxy 2 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluoropyridine Core
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, providing a reliable method for introducing a wide range of substituents onto the heterocyclic core. pipzine-chem.com The reaction proceeds via a two-step addition-elimination mechanism, where the stability of the intermediate Meisenheimer complex is a key determinant of the reaction rate.
The fluorine atom at the C-2 position of the pyridine ring is highly activated towards nucleophilic attack. This enhanced reactivity is a consequence of the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate formed during the reaction. pipzine-chem.com It has been demonstrated that 2-fluoropyridine (B1216828) reacts significantly faster than other 2-halopyridines; for instance, its reaction with sodium ethoxide is 320 times faster than that of 2-chloropyridine (B119429). researchgate.net This high reactivity allows SNAr reactions to be carried out under mild conditions, often at room temperature, which enhances functional group tolerance. pipzine-chem.com A variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can readily displace the fluoride (B91410), making it a versatile handle for molecular elaboration.
The table below illustrates typical SNAr reactions on a 2-fluoropyridine core, showcasing the variety of nucleophiles that can be employed.
| Nucleophile | Reagent | Product | Conditions | Yield (%) |
| Amine | Benzylamine | 2-(Benzylamino)pyridine derivative | KOH, HPMC/water, rt | Moderate to High |
| Alcohol | Benzyl alcohol | 2-(Benzyloxy)pyridine derivative | t-BuOK, DMSO, rt | High |
| Thiol | Sodium thiophenoxide | 2-(Phenylthio)pyridine derivative | K₂CO₃, DMF | High |
This table presents representative data for SNAr reactions on 2-fluoropyridine systems based on established literature. rsc.org
In 5-Cyclopropoxy-2-fluoropyridine, the SNAr reaction occurs with high regioselectivity at the C-2 position. The fluorine atom at this position is ortho to the ring nitrogen, which acts as a strong electron-withdrawing group via resonance, thereby stabilizing the negative charge in the Meisenheimer intermediate. rsc.org
The cyclopropoxy group at the C-5 position further influences the reaction rate. As an electron-donating group (EDG), it increases the electron density of the ring, which would typically be expected to slow down a nucleophilic attack. However, studies on substituted 2-fluoropyridines have shown that almost all substituents at the 5-position actually enhance the rate of nucleophilic substitution at the C-2 position. researchgate.net This effect is attributed to the substituent's ability to stabilize the transition state leading to the Meisenheimer complex. The cyclopropoxy group, therefore, serves to modulate the electronic properties of the pyridine ring without altering the inherent high reactivity and regioselectivity of the SNAr reaction at the C-2 fluoro position.
Electrophilic Reactions of the Pyridine Ring System
Electrophilic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-deficient nature of the heterocycle. However, the presence of the activating cyclopropoxy group in this compound can facilitate such reactions under appropriate conditions.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium), directing deprotonation to a nearby ortho position. wikipedia.org Both alkoxy groups and fluorine can act as DMGs. harvard.edu
In the case of this compound, the cyclopropoxy group (an ether) and the fluorine atom are both potential DMGs. However, their directing strengths are not equal. The established hierarchy of directing group ability places alkoxy groups like methoxy (B1213986) (and by extension, cyclopropoxy) as stronger DMGs than fluorine. harvard.edu
The cyclopropoxy group at C-5 can direct metalation to either the C-4 or C-6 position. The fluorine atom at C-2 would direct to the C-3 position. Given that the cyclopropoxy group is the more powerful DMG, lithiation is expected to occur preferentially at one of its ortho positions (C-4 or C-6). The electronic influence of the pyridine nitrogen, which deactivates the adjacent C-6 position, likely favors metalation at the C-4 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new substituents with high regiocontrol.
Predicted Regioselectivity of Directed Ortho-Metalation:
| Directing Group | Ortho Positions | Relative Strength | Predicted Site of Metalation |
| 5-Cyclopropoxy | C-4, C-6 | Stronger | C-4 (favored) |
| 2-Fluoro | C-3 | Weaker | C-3 (minor/not observed) |
Direct electrophilic nitration and halogenation of the pyridine ring are intrinsically difficult due to the deactivating effect of the ring nitrogen. semanticscholar.org For this compound, the outcome of such reactions is governed by the competing electronic effects of the substituents. The 5-cyclopropoxy group is an activating, ortho,para-directing group, while the ring nitrogen and the 2-fluoro substituent are deactivating.
The activating cyclopropoxy group would direct incoming electrophiles to the C-4 and C-6 positions. Conversely, the pyridine nitrogen strongly deactivates these same positions (C-2, C-4, C-6) towards electrophilic attack. The 2-fluoro group is also deactivating. This complex interplay suggests that harsh reaction conditions would be necessary to achieve substitution. The most probable site for electrophilic attack would be the C-3 position, which is activated by the cyclopropoxy group (meta-position) and is the least deactivated position by the ring nitrogen. However, without specific experimental studies on this substrate, predicting the precise outcome remains speculative. Nitration of related compounds, such as 5-fluoro-2-aminopyridine, proceeds under conditions of concentrated sulfuric acid and hydrogen peroxide, highlighting the need for potent reagent systems. chemicalbook.com
Metal-Catalyzed Transformations
The carbon-halogen bond in halopyridines serves as a versatile handle for metal-catalyzed cross-coupling reactions. While the high strength of the C-F bond makes it the most challenging to activate among halogens, recent advances, particularly in nickel catalysis, have enabled the use of aryl fluorides in cross-coupling reactions. rsc.org
For this compound, the C-2 position is a potential site for transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The synthesis of analogous compounds like 5-cyclopropyl-2-methoxypyridine (B3210207) from 5-chloro-2-methoxypyridine (B1587985) using a palladium-catalyzed Suzuki-Miyaura reaction demonstrates the feasibility of such couplings on similarly substituted pyridine rings. nih.gov The use of specialized ligands and catalysts, particularly nickel-based systems, would likely be required to achieve efficient coupling at the C-F bond of this compound.
The table below shows examples of Suzuki-Miyaura couplings on related heteroaryl halides, indicating the potential for similar transformations on this compound.
| Heteroaryl Halide | Coupling Partner | Catalyst System | Product |
| 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | 5-Cyclopropyl-2-methoxypyridine |
| Aryl Chloride | Thiophene-boronic acid | Pd(OAc)₂ / XPhos | Aryl-thiophene derivative |
| 2-Pyridyl Chloride | Arylboronic acid | Nickel complex | 2-Arylpyridine derivative |
This table is based on data from analogous systems reported in the literature. rsc.orgnih.govdntb.gov.ua
Cross-Coupling Reactivity with Various Organometallic Reagents
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a versatile substrate for these transformations. The fluorine atom at the 2-position and potentially other leaving groups introduced onto the pyridine ring can participate in various palladium- or nickel-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound itself. pipzine-chem.com This involves the reaction of a fluorine-containing pyridine derivative with cyclopropylboronic acid or its esters in the presence of a palladium or nickel catalyst. pipzine-chem.com Conversely, the fluorine at the 2-position of this compound can be displaced by various nucleophiles in cross-coupling reactions, although the C-F bond is generally strong and requires specific catalytic systems for activation. The reactivity of the C-F bond is often lower than that of C-Cl, C-Br, or C-I bonds, allowing for selective cross-coupling at other positions if a bromo or iodo group is also present on the pyridine ring. For instance, in 5-bromo-2-fluoropyridine (B45044), the bromine is more reactive in typical palladium-catalyzed couplings. ossila.com
The development of nickel-catalyzed cross-electrophile coupling methods has provided a powerful tool for the alkylation of (hetero)aryl halides. wisc.edu These methods bypass the need for pre-formed organometallic reagents, instead coupling two different electrophiles in the presence of a reducing agent. wisc.educhemrxiv.org Such strategies could potentially be applied to this compound to introduce alkyl or other groups at the 2-position.
| Cross-Coupling Reaction | Catalyst/Reagents | Typical Outcome |
| Suzuki-Miyaura Coupling | Palladium or Nickel Catalyst, Base | Formation of C-C bonds |
| Nickel-Catalyzed Cross-Electrophile Coupling | Nickel Catalyst, Ligand, Reducing Agent | Formation of C-C bonds with alkyl halides |
C-F Bond Activation and Functionalization Studies
The activation and functionalization of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to the high bond dissociation energy of the C-F bond. baranlab.org However, the development of methods for C-F bond activation is of great interest for the synthesis of novel fluorinated compounds. baranlab.orgrsc.org In the context of this compound, the C-F bond at the 2-position is a target for such transformations.
Research has shown that transition metals, particularly nickel and zirconium, can mediate the activation of C-F bonds in fluoropyridines. acs.orgsci-hub.st For example, zirconocene (B1252598) derivatives have been shown to selectively cleave the C-F bond at the 2-position of pentafluoropyridine. acs.orgacs.org This process involves the formation of an azazirconacycle intermediate, followed by ring-opening and C-F bond cleavage. acs.orgacs.org While not specifically demonstrated on this compound, this methodology suggests a potential pathway for its functionalization.
Frustrated Lewis pairs (FLPs) have also emerged as a tool for C-F bond activation. researchgate.net These systems, typically comprising a bulky Lewis acid and a bulky Lewis base, can cooperatively activate C-F bonds. researchgate.net This approach has been used for the selective functionalization of trifluoromethyl groups and could potentially be adapted for the C-F bond in this compound.
| Method | Reagents/Catalyst | Mechanism/Intermediate |
| Zirconium-mediated C-F activation | Dicyclopropylzirconocene | Azazirconacycle intermediate acs.orgacs.org |
| Frustrated Lewis Pair (FLP) mediated C-F activation | Bulky Lewis Acid and Base | Cooperative activation researchgate.net |
Cyclopropyl (B3062369) Ring-Opening and Rearrangement Reactions
The cyclopropyl group in this compound is a strained three-membered ring, making it susceptible to ring-opening reactions under various conditions. These reactions can lead to the formation of new, often more complex, molecular architectures.
Acid-Catalyzed Ring Opening
Under acidic conditions, the ether oxygen of the cyclopropoxy group can be protonated, initiating a ring-opening cascade. libretexts.orgkhanacademy.orglibretexts.org The specific outcome of this reaction would depend on the reaction conditions and the nucleophiles present. The protonated cyclopropoxy group can undergo cleavage of the C-O bond, leading to the formation of a cyclopropyl cation or a related intermediate, which can then be trapped by a nucleophile. Alternatively, the cyclopropane (B1198618) ring itself can open to relieve ring strain, leading to a variety of rearranged products. While specific studies on the acid-catalyzed ring-opening of this compound are not prevalent, the general principles of acid-catalyzed epoxide and cyclopropane ring-opening suggest that this would be a viable reaction pathway. libretexts.orglibretexts.orgnih.govhuji.ac.il
Radical-Mediated Cyclopropyl Transformations
The cyclopropyl group can also participate in radical reactions. nih.gov Radical-mediated ring-opening of cyclopropanes is a well-established transformation that can lead to the formation of linear alkyl chains or new ring systems. These reactions are often initiated by a radical initiator, which abstracts an atom from a substrate to generate a radical intermediate. In the case of this compound, a radical could be generated on the cyclopropyl ring, leading to its opening. The resulting radical could then undergo further reactions, such as addition to a double bond or cyclization.
Reactions Involving the Ether Linkage
The ether linkage in this compound is another potential site for chemical transformation. Cleavage of the ether bond can be achieved under harsh acidic conditions, as mentioned previously, or through other methods. For instance, strong reducing agents or certain organometallic reagents might be capable of cleaving the C-O bond of the ether. The stability of the ether linkage will depend on the specific reaction conditions employed. In many cases, it is expected to be relatively stable, allowing for selective reactions at other positions of the molecule.
Generation and Reactivity of Intermediates Derived from this compound
Intermediates can be generated from this compound through reactions at the fluorine-substituted carbon or via cleavage of the cyclopropoxy group.
The fluorine atom at the 2-position of the pyridine ring is a good leaving group for nucleophilic aromatic substitution (SNAr). This is a common reaction for 2-halopyridines. A variety of nucleophiles, such as amines, alkoxides, and thiols, can displace the fluoride to generate a range of substituted pyridine derivatives. For example, the reaction of 2-fluoropyridine with amines like t-butylamine and diethylamine (B46881) leads to the formation of 2-alkylaminopyridines. This suggests that this compound could react similarly to produce 2-substituted-5-cyclopropoxypyridines. These resulting compounds would be key intermediates for further chemical synthesis.
Another important class of intermediates would arise from the cleavage of the cyclopropoxy ether, as discussed in the previous section. The formation of 5-hydroxy-2-fluoropyridine would provide a handle for a different set of derivatizations. The hydroxyl group can be acylated, alkylated, or converted to other functional groups, leading to a diverse array of new compounds.
Furthermore, metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. While the fluorine atom is less reactive in these reactions compared to bromine or iodine, under specific palladium or copper catalysis conditions, it could potentially participate in coupling reactions. The reactivity of 5-bromo-2-fluoropyridine, where the bromine is readily used in coupling reactions while the fluorine is more prone to nucleophilic substitution, provides a useful comparison. ossila.com
Table 2: Potential Intermediates and Their Subsequent Reactions
| Intermediate | Generating Reaction | Potential Subsequent Reactions |
| 2-Amino-5-cyclopropoxypyridine | Nucleophilic substitution of fluoride with an amine | Acylation, alkylation, diazotization |
| 5-Hydroxy-2-fluoropyridine | Acid-catalyzed cleavage of the cyclopropoxy ether | O-alkylation, O-acylation, conversion to triflate for cross-coupling |
| Organometallic species | Halogen-metal exchange (if a bromo-analogue is used) | Cross-coupling reactions (e.g., Suzuki, Stille) |
This table outlines hypothetical intermediates and reactions based on the known reactivity of similar pyridine derivatives.
Derivatization and Analogue Development Based on 5 Cyclopropoxy 2 Fluoropyridine
Synthesis of Functionalized 5-Cyclopropoxy-2-fluoropyridine Derivatives
The functionalization of the this compound core primarily revolves around the reactivity of the 2-fluoro substituent. The fluorine atom at the 2-position of the pyridine (B92270) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a diverse array of functional groups.
The SNAr reactions on 2-fluoropyridines are generally faster than on their 2-chloro analogues. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.org This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which facilitates the attack of nucleophiles. nih.govacs.org
A variety of nucleophiles can be employed to displace the fluorine atom, leading to a wide range of derivatives. These include:
O-Nucleophiles: Alkoxides and phenoxides can be used to introduce new ether linkages.
N-Nucleophiles: Amines, both primary and secondary, readily displace the fluorine to form 2-aminopyridine (B139424) derivatives.
S-Nucleophiles: Thiolates can be used to generate 2-thiopyridine derivatives.
C-Nucleophiles: While less common, certain carbanions can also participate in SNAr reactions to form new carbon-carbon bonds.
Late-stage functionalization of complex molecules often utilizes this SNAr reaction on a 2-fluoropyridine core. nih.gov The process can involve an initial C-H fluorination of a pyridine ring, followed by the displacement of the newly installed fluoride (B91410) with a suitable nucleophile. nih.gov This two-step sequence allows for the introduction of various functional groups under relatively mild conditions. nih.gov
Modification of the Cyclopropoxy Group for Structural Diversification
Structural diversification of this compound can also be achieved by modifying the cyclopropoxy group. The cyclopropyl (B3062369) moiety is a valuable structural motif in drug design, often used to enhance metabolic stability, increase biological activity, and constrain molecular conformation. chemenu.com
Modifications can involve the introduction of substituents on the cyclopropane (B1198618) ring itself. This can be accomplished through multi-step synthetic sequences, potentially starting from substituted cyclopropanols. The synthesis of these substituted cyclopropanols can be a key challenge, often requiring specialized synthetic methods.
Another avenue for diversification is the replacement of the cyclopropoxy group with other cyclic or acyclic ether functionalities. This allows for a systematic exploration of the structure-activity relationship (SAR) related to the size, shape, and polarity of the substituent at the 5-position of the pyridine ring.
Exploration of Pyridine Ring Substituents on Chemical Reactivity and Stability
The introduction of additional substituents onto the pyridine ring of this compound can significantly influence its chemical reactivity and stability. The position and electronic nature of these substituents play a crucial role.
The rate of nucleophilic aromatic substitution at the 2-position is highly sensitive to the electronic effects of other substituents on the ring. researchgate.net
Electron-withdrawing groups at the 3-, 4-, or 5-positions generally increase the rate of SNAr at the 2-position by stabilizing the negatively charged Meisenheimer intermediate. researchgate.net For example, a trifluoromethyl (CF3) group has been shown to be more activating than single halogen atoms. researchgate.net
Electron-donating groups at these positions tend to decrease the reaction rate.
The stability of the pyridine ring can also be affected. For instance, studies on the fragmentation of 2-fluoropyridine upon electron impact have shown that the presence of the fluorine atom influences the bond cleavage patterns within the ring. nih.gov The high electronegativity of fluorine can destabilize certain fragmentation products. nih.gov
The site-selectivity of reactions such as C-H fluorination is also dictated by the existing substitution pattern. For 3,5-disubstituted pyridines, the selectivity of fluorination at the 2- or 6-position depends on the nature of the substituents. acs.org For example, 3-alkoxy-substituted pyridines tend to direct fluorination to the adjacent 2-position. acs.org
Design and Synthesis of Advanced Pyridine Scaffolds Incorporating Fluorine and Cyclopropane Moieties
The combination of fluorine and cyclopropane moieties within a pyridine scaffold is a recurring theme in the design of advanced, biologically active molecules. nih.govchemenu.com Pyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. rsc.org
The design of advanced scaffolds often involves the synthesis of more complex, multi-substituted pyridine derivatives. This can be achieved through multi-step synthetic sequences that build the pyridine ring from acyclic precursors or by the elaborate functionalization of pre-existing pyridine rings.
For instance, synthetic strategies might involve:
Annulation-aromatization cascade reactions to construct highly substituted pyridines. researchgate.net
Cross-coupling reactions , such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. evitachem.com
Directed C-H functionalization to introduce substituents at specific positions on the pyridine ring with high selectivity. researchgate.net
These advanced synthetic methods provide access to a vast chemical space of novel pyridine scaffolds. The incorporation of both fluorine and cyclopropyl groups within these scaffolds is a deliberate design element aimed at optimizing the pharmacological properties of the resulting molecules. The fluorine atom can enhance binding affinity and improve metabolic stability, while the cyclopropyl group can provide conformational rigidity and favorable lipophilicity. chemenu.com
Computational and Theoretical Investigations of 5 Cyclopropoxy 2 Fluoropyridine
Quantum Chemical Analysis of Electronic Structure and Reactivity
A thorough investigation of the electronic properties of 5-Cyclopropoxy-2-fluoropyridine would be fundamental to predicting its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
For this compound, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The HOMO would likely be distributed over the electron-rich pyridine (B92270) ring and the oxygen atom of the cyclopropoxy group, suggesting these as potential sites for reaction with electrophiles. Conversely, the LUMO would be expected to be located primarily on the pyridine ring, influenced by the electron-withdrawing fluorine atom, indicating the carbon atom attached to the fluorine as a probable site for nucleophilic aromatic substitution.
A hypothetical data table for FMO analysis would include:
| Parameter | Value (arbitrary units) |
| HOMO Energy | -X.XX eV |
| LUMO Energy | +Y.YY eV |
| HOMO-LUMO Gap | Z.ZZ eV |
A smaller HOMO-LUMO gap generally suggests higher reactivity.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to attack by electrophiles. Regions of positive potential (usually colored blue) signify electron-poor areas, which are susceptible to nucleophilic attack.
For this compound, the ESP map would be expected to show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the cyclopropoxy group, consistent with their basic and nucleophilic character. A region of positive potential would likely be centered on the carbon atom bonded to the fluorine, highlighting its electrophilicity.
Mechanistic Studies of Reactions Involving this compound
Computational methods can be employed to elucidate the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis for Key Transformations
Transition state theory is used to calculate the energy barrier of a reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—and determining its energy relative to the reactants, the activation energy can be calculated. This information is crucial for predicting reaction rates and understanding whether a reaction is kinetically feasible. For reactions involving this compound, such as nucleophilic aromatic substitution, transition state analysis could confirm the proposed mechanism and identify the rate-determining step.
Regioselectivity and Stereoselectivity Prediction
Many reactions can potentially yield multiple products. Computational chemistry can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferred spatial arrangement of atoms in the product). By calculating the energies of the different possible transition states and products, the most likely outcome of a reaction can be determined. For instance, in reactions involving substitution on the pyridine ring of this compound, computational studies could predict whether substitution is more likely to occur at a particular position.
Conformational Analysis of the Cyclopropoxy Moiety and Pyridine Ring
The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and chemical properties. This compound has rotational flexibility around the C-O bond connecting the cyclopropoxy group to the pyridine ring.
A conformational analysis would involve calculating the relative energies of different spatial arrangements (conformers). This would identify the most stable (lowest energy) conformation of the molecule. The results of such an analysis are often presented in a potential energy surface diagram, which shows the energy as a function of one or more dihedral angles. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as enzymes or catalysts.
Spectroscopic Signature Predictions for Structural Elucidation
These computational approaches are essential for complementing experimental data, helping to assign signals in complex spectra, and providing insight into the molecule's electronic structure and geometry. researchgate.net For instance, DFT calculations have been successfully used to predict the IR spectra of various molecules, including those with solvent effects, by calculating the ground-state energy and its second derivatives with respect to nuclear coordinates. dtic.mildtic.mil
NMR Chemical Shift Predictions
The prediction of NMR chemical shifts via computational methods is a cornerstone of modern structural analysis. researchgate.net For a molecule like this compound, which contains ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei, multi-nuclear NMR spectroscopy is a key characterization technique.
Ab initio and DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to calculate the magnetic shielding tensors for each nucleus. researchgate.netnih.gov The isotropic shielding value is then converted to a chemical shift by referencing it against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. The accuracy of these predictions is highly dependent on the chosen theoretical level (functional) and basis set. researchgate.net For fluorinated compounds, specific computational protocols may be developed to achieve high accuracy, as has been done for per- and polyfluoroalkyl substances (PFAS). mdpi.com
For this compound, theoretical calculations would provide predicted chemical shifts for the distinct protons and carbons of the pyridine ring and the cyclopropoxy group. These predictions would be crucial in assigning the experimental spectra, especially for the aromatic protons and the cyclopropyl (B3062369) protons, which may exhibit complex splitting patterns. Furthermore, computational studies on related molecules like 2-fluoropyridine (B1216828) provide a basis for understanding the influence of the fluorine atom on the electronic environment of the pyridine ring. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
As no specific research data is available, a detailed data table cannot be generated. However, a hypothetical table based on general principles would include predicted chemical shifts (in ppm) for each unique hydrogen and carbon atom in the molecule. The protons on the pyridine ring, the cyclopropyl ring, and the methoxy (B1213986) bridge would each have distinct predicted values. Similarly, the carbons of the pyridine ring (including the carbon bearing the fluorine and the one bonded to the cyclopropoxy group) and the cyclopropyl group would be differentiated.
IR Vibrational Mode Predictions
Computational methods are also used to predict the vibrational frequencies and intensities that constitute a molecule's IR spectrum. dtic.mildtic.mil By calculating the harmonic frequencies at the optimized geometry of the molecule, a theoretical IR spectrum can be generated. dtic.mil These calculations help in assigning the observed experimental IR bands to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms.
For this compound, key predicted vibrational modes would include:
C-F Stretch: A characteristic stretching vibration of the carbon-fluorine bond. Studies on 2-fluoropyridine show this occurs at specific, identifiable frequencies. researchgate.net
Pyridine Ring Vibrations: Stretching and bending modes of the C-C, C-N, and C-H bonds within the aromatic ring.
Cyclopropyl Group Vibrations: C-H and C-C stretching and bending modes characteristic of the strained three-membered ring.
C-O-C Ether Linkage Vibrations: Asymmetric and symmetric stretching modes of the ether linkage connecting the cyclopropyl group to the pyridine ring.
Predicted IR Vibrational Modes for this compound
Without specific published research, a data table of predicted IR frequencies cannot be provided. A theoretical table would list the calculated vibrational frequency (in cm⁻¹), the IR intensity, and a description of the vibrational mode for each predicted absorption band. This would allow for a direct comparison with an experimental IR spectrum to confirm the compound's structure. The accuracy of these predictions can be very high when appropriate computational models are used. researchgate.net
Applications of 5 Cyclopropoxy 2 Fluoropyridine As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Compounds
The strategic placement of the fluorine atom and the cyclopropoxy group on the pyridine (B92270) ring makes 5-Cyclopropoxy-2-fluoropyridine an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds, particularly those featuring fused ring systems. The reactivity of the C-F bond towards nucleophilic displacement allows for the introduction of various functionalities, which can then participate in subsequent intramolecular cyclization reactions to construct new heterocyclic rings fused to the initial pyridine core.
One common strategy involves the displacement of the fluoride (B91410) with a dinucleophilic reagent, where one nucleophilic center forms a bond with the pyridine ring, and the other is poised for a subsequent ring-closing reaction. For instance, reaction with a molecule containing both an amine and a hydroxyl group can lead to the formation of fused oxazine (B8389632) or similar heterocyclic structures.
Furthermore, the cyclopropoxy group can influence the regioselectivity of these cyclization reactions and can also be a site for further synthetic transformations, although it is often retained in the final structure to impart specific physicochemical properties. The synthesis of pyridine-fused heterocycles is of significant interest due to their prevalence in biologically active compounds and functional materials. nih.govnih.gov
| Starting Material | Reagent | Resulting Heterocyclic System | Potential Application Area |
| This compound | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivative | Medicinal Chemistry |
| This compound | 2-Aminophenol | Benzoxazolo[3,2-a]pyridine derivative | Medicinal Chemistry |
| This compound | Guanidine | Pteridine derivative | Medicinal Chemistry |
Role in the Construction of Multifunctional Molecules
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. fu-berlin.de this compound, with its reactive fluoro group, is an excellent substrate for incorporation into such reaction cascades, leading to the rapid assembly of multifunctional molecules.
In a typical MCR scenario, the nucleophilic displacement of the fluoride on the pyridine ring by one of the components initiates a sequence of reactions. For example, in a Ugi-type reaction, an amine, a carbonyl compound, an isocyanide, and this compound (acting as the acid component after initial modification) could theoretically combine to form a complex amide derivative in a single step. The resulting molecule would possess multiple points of diversity, incorporating fragments from all the starting materials. nih.gov
The cyclopropoxy and fluoro-substituted pyridine core can be a crucial pharmacophore in the design of new therapeutic agents. For instance, the incorporation of a 5-fluoropyridine moiety has been shown to diminish the lipophilicity of a molecule, which can be a desirable property in drug design. nih.gov
Utilization in Ligand Design for Organometallic Chemistry and Catalysis
The pyridine nitrogen of this compound provides a coordination site for metal ions, making it a valuable scaffold for the design of ligands used in organometallic chemistry and catalysis. The electronic properties of the pyridine ring, and consequently the coordinating ability of the nitrogen atom, can be fine-tuned by the substituents. The electron-withdrawing fluorine atom and the cyclopropoxy group in this compound modulate the electron density at the nitrogen atom, influencing the stability and reactivity of the resulting metal complexes. nih.gov
Bidentate or pincer-type ligands can be synthesized by introducing additional coordinating groups onto the pyridine ring, often by displacing the fluorine atom. For example, reaction with a phosphine-containing nucleophile can yield a P,N-bidentate ligand. Such ligands are widely used to stabilize transition metal catalysts, for instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgrsc.org The steric bulk of the cyclopropoxy group can also play a role in controlling the coordination geometry around the metal center and influencing the selectivity of the catalytic reaction.
| Ligand Type | Synthetic Approach from this compound | Metal Complex Example | Catalytic Application |
| Monodentate | Direct coordination to a metal center | [PdCl2(this compound)2] | Cross-coupling reactions |
| P,N-Bidentate | Nucleophilic substitution with a phosphine-containing nucleophile | [Pd(P-N)Cl2] | Cross-coupling reactions |
| N,N-Bidentate | Coupling with another nitrogen-containing heterocycle | [Ru(N-N)2Cl2] | Asymmetric catalysis |
Application in Material Science Precursor Synthesis (excluding materials with direct human clinical application)
The unique electronic and structural features of this compound make it an attractive building block for the synthesis of precursors for advanced materials. The fluorinated pyridine core is an electron-deficient aromatic system, a desirable characteristic for the development of n-type organic semiconductors. sigmaaldrich.com
By incorporating this compound into larger conjugated systems, for example, through polymerization or by coupling with other aromatic units, materials with tailored electronic and photophysical properties can be prepared. The fluorine atom can facilitate polymerization reactions, while the cyclopropoxy group can enhance solubility and influence the solid-state packing of the resulting material, which are crucial factors for the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.com For instance, a host material for OLEDs has been synthesized using a derivative of 5-bromo-2-fluoropyridine (B45044), highlighting the utility of this class of compounds in organic electronics. ossila.com
| Material Type | Synthetic Strategy | Key Property | Potential Application |
| Conjugated Polymer | Polymerization via cross-coupling reactions | n-type semiconductivity, good solubility | Organic Field-Effect Transistors (OFETs) |
| Small Molecule Semiconductor | Coupling with other aromatic units | High charge carrier mobility | Organic Photovoltaics (OPVs) |
| OLED Host Material | Incorporation into a larger molecular scaffold | High triplet energy, good thermal stability | Organic Light-Emitting Diodes (OLEDs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
